molecular formula C24H22O2 B12627629 2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol CAS No. 920756-83-8

2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol

Cat. No.: B12627629
CAS No.: 920756-83-8
M. Wt: 342.4 g/mol
InChI Key: HPRHWHLEJAEMKO-UHFFFAOYSA-N
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Description

2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol is an organic compound characterized by its unique structure, which includes two phenylprop-2-en-1-yl groups attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol typically involves the reaction of 3-phenylprop-2-en-1-ol with a suitable benzene derivative under specific conditions. One common method involves the use of a base-catalyzed intramolecular [4+2]-cycloaddition reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the phenylprop-2-en-1-yl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual phenylprop-2-en-1-yl groups, which provide distinct chemical and biological properties compared to other dihydroxybenzenes. This structural feature allows for more diverse interactions and applications in various fields.

Properties

CAS No.

920756-83-8

Molecular Formula

C24H22O2

Molecular Weight

342.4 g/mol

IUPAC Name

2,4-bis(3-phenylprop-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C24H22O2/c25-23-18-17-21(15-7-13-19-9-3-1-4-10-19)24(26)22(23)16-8-14-20-11-5-2-6-12-20/h1-14,17-18,25-26H,15-16H2

InChI Key

HPRHWHLEJAEMKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=C(C(=C(C=C2)O)CC=CC3=CC=CC=C3)O

Origin of Product

United States

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